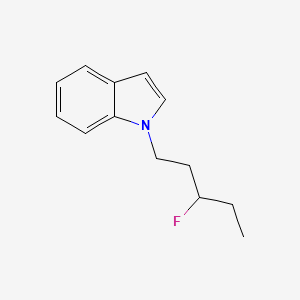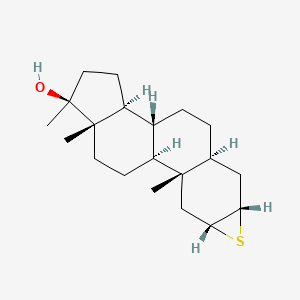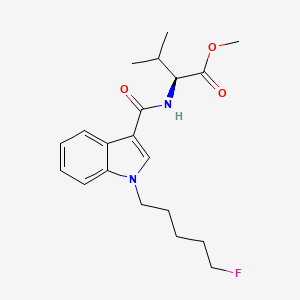
Isoastilbina
Descripción general
Descripción
El Isoastilbin es un glucósido de dihidroflavonol que se encuentra en diversas plantas, incluyendo Rhizoma Smilacis glabrae y Astragalus membranaceus . Es conocido por sus diversas actividades biológicas, tales como propiedades antiinflamatorias, antioxidantes, antimicrobianas y neuroprotectoras . El Isoastilbin ha despertado un gran interés en la investigación científica debido a sus potenciales aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
El Isoastilbin tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: El Isoastilbin se utiliza como un compuesto modelo para estudiar la química de los flavonoides y desarrollar nuevos métodos sintéticos.
Biología: Sus propiedades antioxidantes y antiinflamatorias lo convierten en un compuesto valioso para estudiar procesos celulares y vías de señalización.
Medicina: El Isoastilbin ha demostrado potencial en el tratamiento de diversas enfermedades, incluyendo la enfermedad de Alzheimer, debido a sus efectos neuroprotectores.
Industria: El Isoastilbin se utiliza en el desarrollo de conservantes naturales y productos cosméticos debido a sus propiedades antioxidantes.
Mecanismo De Acción
El Isoastilbin ejerce sus efectos a través de diversos objetivos moleculares y vías. Se ha demostrado que inhibe la glucosiltransferasa (GTasa) con un valor de IC50 de 54.3 μg/mL . Además, el Isoastilbin reduce el estrés oxidativo al mejorar la actividad de enzimas antioxidantes como la catalasa, la superóxido dismutasa y la glutatión peroxidasa . También modula la expresión de proteínas involucradas en la apoptosis, como SIRT1, SIRT3 y SIRT6 .
Safety and Hazards
Direcciones Futuras
Despite the promising biological activities and broad applications of isoastilbin, there are several limitations and future directions that should be considered. First, the stability, solubility, and bioavailability of isoastilbin need to be improved for its practical applications.
Relevant Papers
The paper “Protective roles of isoastilbin against Alzheimer’s disease via Nrf2‑mediated antioxidation and anti‑apoptosis” provides a detailed study on the protective effects of isoastilbin against Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
Isoastilbin plays a significant role in biochemical reactions, particularly in its antioxidative and anti-apoptotic properties. It interacts with several enzymes and proteins, including superoxide dismutase, catalase, and heme oxygenase-1 and -2. These interactions help modulate oxidative stress and protect cells from apoptosis . Isoastilbin also influences the levels of acetylcholine and choline acetyltransferase, which are crucial for the functioning of the central cholinergic system .
Cellular Effects
Isoastilbin has been shown to have protective effects on various cell types, including neuronal cells. In studies involving PC12 cells, isoastilbin was found to decrease cell viability and inhibit apoptosis induced by L-glutamic acid . It also suppressed the accumulation of intracellular reactive oxygen species and restored mitochondrial membrane potential. These effects suggest that isoastilbin can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of isoastilbin involves its antioxidative and anti-apoptotic properties. Isoastilbin enhances the nuclear levels of NF-E2p45-related factor 2 (Nrf2), which subsequently increases the expression of antioxidative enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2 . Isoastilbin also modulates the expression levels of pro- and anti-apoptotic proteins, thereby protecting cells from apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoastilbin have been observed over time. Isoastilbin has shown stability and sustained its protective effects in both in vitro and in vivo studies. For example, in a mouse model of Alzheimer’s disease, isoastilbin treatment for 28 days improved abnormal behaviors and reduced the deposition of amyloid β and phosphorylated-Tau in the brain . These findings indicate that isoastilbin has long-term effects on cellular function and stability .
Dosage Effects in Animal Models
The effects of isoastilbin vary with different dosages in animal models. In studies involving Alzheimer’s disease mouse models, isoastilbin was administered at various dosages to observe its therapeutic effects. It was found that isoastilbin improved cognitive functions and reduced oxidative stress in a dose-dependent manner . High doses of isoastilbin may have toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Isoastilbin is involved in several metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2, which play crucial roles in modulating oxidative stress . Isoastilbin also affects the levels of acetylcholine and choline acetyltransferase, influencing the central cholinergic system .
Transport and Distribution
Isoastilbin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for isoastilbin’s therapeutic effects, as they determine its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of isoastilbin is crucial for its activity and function. Isoastilbin is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that isoastilbin exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Isoastilbin puede sintetizarse a través de diversos métodos, incluyendo la extracción de fuentes naturales y la síntesis química. Un método común implica la extracción de Rhizoma Smilacis glabrae utilizando solventes como etanol o metanol . El compuesto extraído se purifica posteriormente utilizando técnicas como la cromatografía contracorriente de alta velocidad y la cromatografía centrífuga de alto rendimiento .
Métodos de producción industrial: En entornos industriales, el Isoastilbin se produce típicamente a través de procesos de extracción y purificación a gran escala. El uso de resinas macroporosas para la adsorción y separación ha demostrado ser efectivo para obtener Isoastilbin de alta pureza . El proceso de adsorción involucra el uso de la resina HPD-300, que ha sido optimizada para la separación de flavonoides de extractos vegetales .
Análisis De Reacciones Químicas
Tipos de reacciones: El Isoastilbin experimenta diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus actividades biológicas.
Reactivos y condiciones comunes:
Oxidación: El Isoastilbin puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones controladas.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran el uso de nucleófilos o electrófilos para reemplazar grupos funcionales específicos en la molécula de Isoastilbin.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del Isoastilbin puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados dihidro.
Comparación Con Compuestos Similares
El Isoastilbin es uno de varios isómeros estereoisómeros de flavonoides, incluyendo astilbin, neoastilbin y neoisoastilbin . Estos compuestos comparten estructuras similares pero difieren en su estereoquímica, lo que afecta sus actividades biológicas. Por ejemplo, el astilbin es el isómero (2R-trans), mientras que el Isoastilbin es el isómero (2R-cis) . El Isoastilbin es único debido a su estereoquímica específica, que contribuye a sus distintas propiedades biológicas.
Compuestos Similares:
- Astilbin
- Neoastilbin
- Neoisoastilbin
La estereoquímica única del Isoastilbin y sus diversas actividades biológicas lo convierten en un compuesto valioso para la investigación científica y las potenciales aplicaciones terapéuticas.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Isoastilbin involves the conversion of (+)-catechin to Isoastilbin through a series of reactions.", "Starting Materials": [ "Catechin", "Methanol", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Catechin is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of catechin.", "The sodium salt of catechin is then treated with acetic acid to form the acetyl derivative of catechin.", "The acetyl derivative of catechin is then treated with hydrochloric acid to form the hydrochloride salt of the acetyl derivative of catechin.", "The hydrochloride salt of the acetyl derivative of catechin is then treated with sodium chloride to form Isoastilbin.", "Isoastilbin is then purified by recrystallization." ] } | |
Número CAS |
54081-48-0 |
Fórmula molecular |
C21H22O11 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |
Clave InChI |
ZROGCCBNZBKLEL-OOHAXVOVSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Apariencia |
Powder |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







